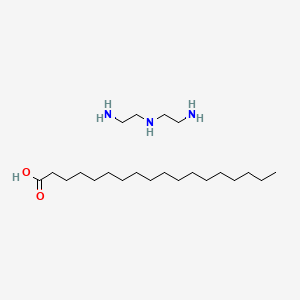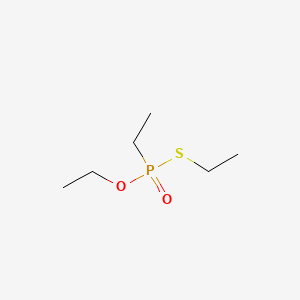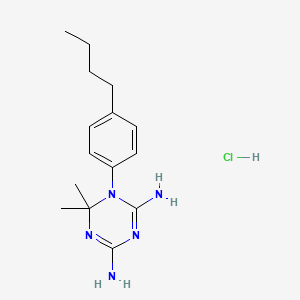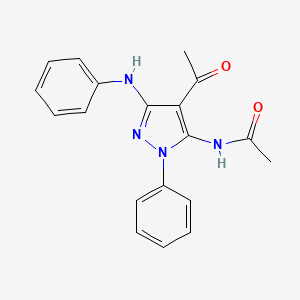
Einecs 295-957-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is identified by the CAS number 92201-27-9 . It is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of amides from diethylenetriamine and stearic acid involves the reaction of diethylenetriamine with stearic acid under controlled conditions. The reaction typically occurs in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through various techniques such as distillation or crystallization to obtain the desired amide compound .
Analyse Des Réactions Chimiques
Types of Reactions
Amides from diethylenetriamine and stearic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the amide may result in the formation of carboxylic acids, while reduction may yield primary amines .
Applications De Recherche Scientifique
Amides from diethylenetriamine and stearic acid have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as components in drug formulations.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which amides from diethylenetriamine and stearic acid exert their effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to amides from diethylenetriamine and stearic acid include:
- Amides from other fatty acids and polyamines.
- Derivatives of diethylenetriamine with different carboxylic acids.
- Other long-chain amides with similar structural features .
Uniqueness
The uniqueness of amides from diethylenetriamine and stearic acid lies in their specific chemical structure, which imparts unique properties such as solubility, reactivity, and biological activity. These properties make them valuable in various industrial and research applications .
Propriétés
| 92797-51-8 | |
Formule moléculaire |
C22H49N3O2 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);7H,1-6H2 |
Clé InChI |
BFIIGSSNILPJSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCN)N |
Numéros CAS associés |
101610-61-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)





